4-Borono-3-methoxybenzoic acid

Description

BenchChem offers high-quality 4-Borono-3-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Borono-3-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-borono-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWXOEQLYFYTJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630899 | |

| Record name | 4-Borono-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741699-09-2 | |

| Record name | 4-Borono-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Carboxy-2-methoxyphenylboronic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Carboxy-2-methoxyphenylboronic acid is a highly functionalized aromatic building block of significant interest in modern organic synthesis and medicinal chemistry. Characterized by the presence of a carboxylic acid, a methoxy group, and a boronic acid moiety on a benzene ring, this compound serves as a versatile reagent, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern allows for the strategic construction of complex biaryl and heterocyclic structures that are central to the development of novel pharmaceutical agents and advanced materials. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, its critical role in synthetic applications, and key characterization data, offering field-proven insights for its effective utilization in research and development.

Compound Identification and Core Properties

The compound in focus is most accurately identified by its IUPAC name, 4-Carboxy-2-methoxyphenylboronic acid, and its CAS Registry Number. The initial topic name, 4-Borono-3-methoxybenzoic acid, describes the same molecule but uses a different priority assignment for the functional groups.

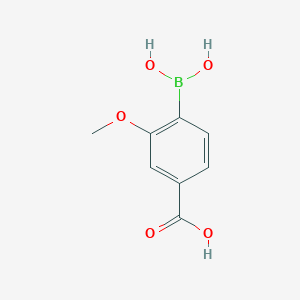

Molecular Structure:

Caption: Chemical structure of 4-Carboxy-2-methoxyphenylboronic acid.

This trifunctional structure is key to its utility. The boronic acid group is the reactive handle for cross-coupling, the carboxylic acid provides a site for amide bond formation or can modulate solubility, and the methoxy group influences the electronic properties and steric environment of the molecule.

Quantitative Data Summary

| Property | Value | Source |

| IUPAC Name | 4-Carboxy-2-methoxyphenylboronic acid | - |

| Synonyms | 4-Borono-3-methoxybenzoic acid | - |

| CAS Number | 741699-09-2 | [1][2] |

| Molecular Formula | C₈H₉BO₅ | [1][2] |

| Molecular Weight | 195.97 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | - |

| Storage Temperature | -20°C | [1][2] |

| Purity (Typical) | ≥95% | - |

Synthesis Protocol: A Validated Approach

The synthesis of arylboronic acids is a well-established field. For 4-Carboxy-2-methoxyphenylboronic acid, a common and effective strategy involves the ortho-lithiation of a protected benzoic acid derivative, followed by borylation. The starting material of choice is typically 4-bromo-3-methoxybenzoic acid, which requires protection of the acidic carboxylic group prior to the metal-halogen exchange.

Experimental Workflow: Synthesis

Caption: Overall workflow for the synthesis of 4-Carboxy-2-methoxyphenylboronic acid.

Step-by-Step Methodology

Step 1: Ester Protection of the Carboxylic Acid

-

Rationale: The carboxylic acid proton is highly acidic and would be immediately deprotonated by the organolithium reagent used in Step 2, preventing the desired metal-halogen exchange. Esterification (e.g., to a methyl ester) is a standard protection strategy.

-

Procedure:

-

Dissolve 4-bromo-3-methoxybenzoic acid (1.0 eq) in anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the methyl ester product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 4-bromo-3-methoxybenzoate.

-

Step 2: Lithium-Halogen Exchange (Lithiation)

-

Rationale: This is the key step to generate the nucleophilic aryl species. n-Butyllithium (n-BuLi) is a strong base that effectively replaces the bromine atom with lithium at low temperatures.

-

Procedure:

-

Dissolve the protected starting material (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (approx. 1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78°C.

-

Stir the mixture at this temperature for 1 hour to ensure complete formation of the aryllithium intermediate.

-

Step 3 & 4: Borylation and Hydrolysis

-

Rationale: The aryllithium species acts as a potent nucleophile, attacking the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate). The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final boronic acid.

-

Procedure:

-

While maintaining the temperature at -78°C, slowly add triisopropyl borate (1.2 eq) to the reaction mixture.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the mixture in an ice bath and quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl). This step hydrolyzes both the boronate ester and the methyl ester protecting group.

-

Stir vigorously for 1-2 hours.

-

Step 5: Purification

-

Rationale: The crude product must be purified to remove unreacted starting materials, byproducts, and inorganic salts.

-

Procedure:

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes or water) to yield pure 4-Carboxy-2-methoxyphenylboronic acid.

-

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 4-Carboxy-2-methoxyphenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[3] This reaction is a cornerstone of modern drug discovery for synthesizing biaryl cores, which are prevalent in many marketed drugs.

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that requires activation by a base.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst.[4]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Coupling with an Aryl Halide

This protocol describes a general procedure for coupling 4-Carboxy-2-methoxyphenylboronic acid with a hypothetical aryl bromide.

1. Reagents and Materials:

-

4-Carboxy-2-methoxyphenylboronic acid (1.2 eq)

-

Aryl Bromide (1.0 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

-

Solvent (e.g., Dioxane/Water mixture, 4:1)

2. Step-by-Step Procedure:

-

Setup: To a microwave vial or Schlenk flask, add the aryl bromide, 4-Carboxy-2-methoxyphenylboronic acid, and the base.

-

Inerting: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst.

-

Reaction: Heat the mixture to the desired temperature (typically 80-120°C) with vigorous stirring. The reaction can be conducted using conventional heating or under microwave irradiation for accelerated reaction times.[5]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with water and extract with an organic solvent like ethyl acetate.

-

If the product is a carboxylic acid, perform an acid/base extraction: acidify the aqueous layer to precipitate the product, then extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired biaryl compound.

Causality in Protocol Design:

-

Choice of Catalyst: Pd(PPh₃)₄ is a robust, commercially available catalyst suitable for many standard couplings. For more challenging or sterically hindered substrates, specialized ligands (e.g., SPhos, XPhos) may be required to facilitate the oxidative addition and reductive elimination steps.[1]

-

Choice of Base: The base is crucial for activating the boronic acid for transmetalation. Carbonates are common, but phosphates (K₃PO₄) can be effective for less reactive systems. The choice depends on the substrate's sensitivity to base.

-

Choice of Solvent: A mixture of an organic solvent (like dioxane or DME) and water is often used to dissolve both the organic substrates and the inorganic base, facilitating the reaction.

Characterization and Quality Control

Proper characterization is essential to confirm the identity and purity of the synthesized or purchased 4-Carboxy-2-methoxyphenylboronic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the primary tools for structural verification. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the methoxy protons (singlet around 3.8-4.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm), as well as the boronic acid protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups: a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and B-O stretches.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental formula (C₈H₉BO₅).

Safety, Handling, and Storage

As with all boronic acids, proper handling is necessary to ensure safety and maintain compound integrity.

-

Hazards: Boronic acids are generally classified as irritants, causing skin and serious eye irritation. They may also cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: 4-Carboxy-2-methoxyphenylboronic acid should be stored in a tightly sealed container at -20°C to prevent degradation.[1][2] Boronic acids can be susceptible to protodeboronation (loss of the boronic acid group) in the presence of moisture and are best stored under inert gas.

References

Click to expand

-

Organic & Biomolecular Chemistry. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. RSC Publishing. [Link]

-

MDPI. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved January 7, 2026, from [Link]

-

Wiley Analytical Science. (n.d.). 4-Methoxyphenylboronic acid. SpectraBase. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 4-Formyl-2-methoxyphenylboronic acid. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

eScholarship, University of California. (n.d.). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. Retrieved January 7, 2026, from [Link]

-

Semantic Scholar. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7528-7557. [Link]

-

Chemical Science. (n.d.). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. RSC Publishing. [Link]

-

ResearchGate. (2016). Suzuki-Miyaura cross-coupling reaction in water: facile synthesis of (hetero) aryl uracil bases using potassiumorganotrifluoroborates under microwave irradiation. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved January 7, 2026, from [Link]

Sources

- 1. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. usbio.net [usbio.net]

- 3. nbinno.com [nbinno.com]

- 4. [PDF] Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. 4-Formyl-2-methoxyphenylboronic acid | C8H9BO4 | CID 57497264 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Borono-3-methoxybenzoic acid in Common Laboratory Solvents

Introduction: The Pivotal Role of Solubility in Drug Discovery and Development

In the landscape of modern pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from its synthesis and purification to its bioavailability and therapeutic efficacy. This guide provides an in-depth exploration of the solubility characteristics of 4-borono-3-methoxybenzoic acid, a compound of significant interest in medicinal chemistry and organic synthesis.

4-Borono-3-methoxybenzoic acid belongs to the versatile class of arylboronic acids, which are instrumental in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1] Its unique trifunctional structure, featuring a boronic acid, a carboxylic acid, and a methoxy group, presents a complex and interesting solubility profile that warrants detailed investigation. This document will serve as a technical resource for researchers, scientists, and drug development professionals, offering both predictive insights based on chemical principles and a robust experimental framework for empirical solubility determination.

I. Theoretical Underpinnings of Solubility: A Molecular Perspective

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that substances with similar polarities are more likely to be miscible.[2] In the case of 4-borono-3-methoxybenzoic acid, its solubility is a nuanced balance of the contributions from its constituent functional groups.

-

The Polar Nature of the Carboxylic and Boronic Acid Groups: The carboxylic acid (-COOH) and boronic acid (-B(OH)₂) moieties are highly polar and capable of acting as both hydrogen bond donors and acceptors. This characteristic suggests a predisposition for solubility in polar protic solvents such as water, methanol, and ethanol. However, the presence of two acidic functional groups also opens the possibility of intramolecular hydrogen bonding, which can decrease its interaction with the solvent and thus reduce solubility.

-

The Influence of the Methoxy Group and Aromatic Ring: The methoxy group (-OCH₃) introduces a degree of polarity and can act as a hydrogen bond acceptor. The benzene ring, while generally nonpolar, contributes to the overall size of the molecule. In homologous series of compounds, as the carbon chain length increases, the nonpolar character becomes more dominant, leading to decreased water solubility.[3]

-

Acid-Base Chemistry and Solubility: The acidic nature of both the carboxylic and boronic acid groups means that the solubility of 4-borono-3-methoxybenzoic acid is expected to be highly pH-dependent. In basic aqueous solutions, deprotonation of these groups will form carboxylate and boronate anions, respectively. These ionic species are significantly more polar than the neutral molecule, leading to a substantial increase in aqueous solubility.[4]

II. Predicted Solubility Profile of 4-Borono-3-methoxybenzoic acid

Based on these considerations, the following table summarizes the predicted qualitative solubility of 4-borono-3-methoxybenzoic acid in a range of common laboratory solvents.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water (neutral pH) | Sparingly Soluble | The polar functional groups are counteracted by the nonpolar aromatic ring. Strong solute-solute interactions via hydrogen bonding in the solid state may limit solubility.[9] |

| Methanol, Ethanol | Soluble to Highly Soluble | The alcohol can engage in hydrogen bonding with the solute, effectively solvating the polar groups. | |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | These solvents can act as hydrogen bond acceptors, interacting favorably with the acidic protons of the solute. |

| N,N-Dimethylformamide (DMF) | Very Soluble | DMF is a highly polar aprotic solvent with a strong ability to solvate a wide range of organic compounds. A structurally similar compound, 4-bromo-3-methoxybenzoic acid, is very soluble in DMF.[10] | |

| Nonpolar | Hexane, Toluene | Insoluble to Very Slightly Soluble | The significant difference in polarity between the solute and these nonpolar solvents will result in poor solvation. |

| Aqueous Acid/Base | 5% Aqueous NaOH | Soluble | Deprotonation of the carboxylic and boronic acid groups will form highly polar ionic species that are readily soluble in water.[3] |

| 5% Aqueous NaHCO₃ | Soluble | Sodium bicarbonate is a weaker base than sodium hydroxide but should be sufficient to deprotonate the more acidic carboxylic acid group, leading to salt formation and increased solubility.[3][4] | |

| 5% Aqueous HCl | Insoluble | In an acidic solution, the compound will remain in its neutral, less soluble form. |

III. A Self-Validating Experimental Protocol for Solubility Determination

To empirically validate the predicted solubility profile, a systematic and rigorous experimental approach is essential. The following protocol is designed to be a self-validating system, providing clear and reproducible results. This dynamic method is a widely accepted technique for determining the solubility of boronic acids in organic solvents.[1]

Experimental Workflow for Solubility Determination

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.ws [chem.ws]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. reddit.com [reddit.com]

- 10. echemi.com [echemi.com]

A Technical Guide to the Physicochemical Characterization of Novel Boronic Acids: A Focus on 4-Borono-3-methoxybenzoic Acid

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Physicochemical Properties of Novel Boronic Acid Derivatives.

This guide provides a comprehensive framework for the determination of essential physicochemical properties of novel boronic acid compounds, using the hypothetical new chemical entity (NCE), 4-Borono-3-methoxybenzoic acid, as a case study. Boronic acids and their derivatives are of profound importance in modern medicinal chemistry and drug discovery, primarily due to their versatile reactivity in carbon-carbon bond formation, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] Their unique ability to form reversible covalent bonds with diols also makes them attractive for the development of sensors and targeted drug delivery systems.[4]

The physical properties of a novel compound, such as its melting point and density, are fundamental parameters that influence its behavior from synthesis and purification to formulation and bioavailability. Accurate determination of these properties is a cornerstone of chemical research and development, ensuring reproducibility and providing critical data for process scale-up and regulatory submissions.

Core Physicochemical Data: 4-Borono-3-methoxybenzoic Acid

As a novel compound, the experimental determination of the physicochemical properties of 4-Borono-3-methoxybenzoic acid is a critical first step in its characterization. The following table outlines the key parameters to be determined.

| Property | Value | Method |

| Melting Point | To be determined | Capillary Melting Point Method |

| Density | To be determined | Gas Pycnometry |

| Chemical Formula | C₈H₉BO₅ | - |

| Molecular Weight | 195.97 g/mol | - |

The Indispensable Role of Boronic Acids in Drug Discovery

Boronic acids have emerged as crucial building blocks in the synthesis of a wide array of pharmaceuticals.[1][5] Their utility is largely attributed to their participation in palladium-catalyzed cross-coupling reactions, which allow for the efficient and selective formation of carbon-carbon bonds.[2][3] This has revolutionized the synthesis of complex organic molecules, including many active pharmaceutical ingredients (APIs). Furthermore, several boronic acid-containing drugs have received FDA approval, highlighting their therapeutic potential as enzyme inhibitors.[4][6][7] The boronic acid moiety can form a stable, tetrahedral boronate complex with the hydroxyl groups of serine residues in the active sites of certain proteases, leading to potent and specific enzyme inhibition.[6]

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry that heavily relies on boronic acids.

Experimental Protocols for Physicochemical Characterization

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.[8] A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. This is determined by visually observing the temperature range over which a small, packed sample in a capillary tube melts when heated at a controlled rate.[9][10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry 4-Borono-3-methoxybenzoic acid is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powdered sample to pack it to a height of 2-3 mm. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the sealed end.[11]

-

Instrument Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): A preliminary rapid heating is performed to get an approximate melting point. This helps in setting the appropriate temperature range for a more accurate measurement.

-

Accurate Determination: A fresh sample is prepared. The apparatus is heated to a temperature approximately 10-15°C below the estimated melting point. The heating rate is then adjusted to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[11]

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[11]

-

Repeatability: The determination is repeated at least twice to ensure the results are consistent.

Determination of Density

Density is an intrinsic property of a substance, defined as its mass per unit volume.[12] For powdered solids, gas pycnometry is a highly accurate method for determining the true density, as it excludes the volume of any inter-particle voids.

Principle: Gas pycnometry operates on Archimedes' principle of fluid displacement, using a gas (typically helium) as the displacing medium. The volume of the solid sample is determined by measuring the pressure change of the gas in a calibrated chamber with and without the sample.

Apparatus:

-

Gas pycnometer

-

Analytical balance

-

Sample cell of appropriate volume

Procedure:

-

Calibration: The instrument is calibrated using a standard sphere of known volume provided by the manufacturer.

-

Sample Weighing: An appropriate amount of 4-Borono-3-methoxybenzoic acid is accurately weighed using an analytical balance.

-

Sample Loading: The weighed sample is carefully transferred into the sample cell of the gas pycnometer.

-

Measurement: The sample cell is placed in the instrument, and the analysis is initiated. The instrument automatically purges the chamber with helium gas and performs a series of pressure measurements to determine the sample volume.

-

Calculation: The density (ρ) is calculated using the formula: ρ = m / V where 'm' is the mass of the sample and 'V' is the volume determined by the gas pycnometer.

-

Data Analysis: The measurement is typically repeated several times to obtain an average value and standard deviation, ensuring the precision of the result.

Conclusion

The systematic and precise determination of fundamental physicochemical properties such as melting point and density is a non-negotiable aspect of drug discovery and development. For novel compounds like 4-Borono-3-methoxybenzoic acid, these data provide the initial bedrock of understanding upon which further preclinical and clinical development is built. The protocols outlined in this guide represent robust and validated methods for obtaining these critical parameters, ensuring the scientific integrity and trustworthiness of the data generated.

References

-

The Role of Boronic Acids in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

-

Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

-

Mechanism of the Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

D'Andrea, L. N., & Kazi, A. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 27(13), 4227. Retrieved from [Link]

-

How To Determine Melting Point Of Organic Compounds? (2025, January 30). Chemistry For Everyone. Retrieved from [Link]

-

The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220084. Retrieved from [Link]

-

Determination of Melting Point of An Organic Compound. (n.d.). Scribd. Retrieved from [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Pharmaceuticals, 15(11), 1386. Retrieved from [Link]

-

The catalytic mechanism of the Suzuki-Miyaura reaction. (2022). ChemRxiv. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

Density Measurement and Density Standards. (n.d.). Reagecon. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. athabascau.ca [athabascau.ca]

- 9. scribd.com [scribd.com]

- 10. byjus.com [byjus.com]

- 11. m.youtube.com [m.youtube.com]

- 12. knowledge.reagecon.com [knowledge.reagecon.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Borono-3-methoxybenzoic Acid

This guide offers a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Borono-3-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed interpretation of the compound's NMR spectra, underpinning the structural elucidation crucial for its application in synthetic and medicinal chemistry. Due to the limited availability of experimentally verified public data for this specific molecule, this guide combines theoretical predictions with empirical data from analogous structures to present a robust analytical framework.

Introduction: The Structural Significance of 4-Borono-3-methoxybenzoic Acid

4-Borono-3-methoxybenzoic acid is a polysubstituted aromatic compound featuring a carboxylic acid, a methoxy group, and a boronic acid moiety. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and a compound of interest in medicinal chemistry. The precise characterization of its molecular structure is paramount for its effective utilization, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will delve into the intricacies of its ¹H and ¹³C NMR spectra to provide a clear understanding of its structural features.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 4-Borono-3-methoxybenzoic acid is predicted to exhibit distinct signals for the aromatic protons, the methoxy protons, and the acidic protons of the carboxylic and boronic acid groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Table 1: Predicted ¹H NMR Spectral Data for 4-Borono-3-methoxybenzoic acid

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | Broad Singlet | 1H | Carboxylic acid (-COOH) |

| ~8.0 | Broad Singlet | 2H | Boronic acid (-B(OH)₂) |

| ~7.65 | Doublet | 1H | H-6 |

| ~7.50 | Singlet | 1H | H-2 |

| ~7.40 | Doublet | 1H | H-5 |

| 3.95 | Singlet | 3H | Methoxy (-OCH₃) |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (H-2, H-5, H-6): The aromatic region is expected to show three distinct signals. The proton at the 2-position (H-2), situated between the methoxy and carboxylic acid groups, is anticipated to appear as a singlet. The protons at the 5 and 6-positions will likely appear as doublets due to ortho-coupling. The electron-withdrawing nature of the carboxylic acid and boronic acid groups will generally deshield these protons, shifting them downfield.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and are expected to appear as a sharp singlet at approximately 3.95 ppm.

-

Acidic Protons (-COOH and -B(OH)₂): The carboxylic acid proton is expected to be a broad singlet in the downfield region (around 12.5 ppm). The two protons of the boronic acid group are also anticipated to present as a broad singlet, with a chemical shift that can be highly dependent on the solvent, concentration, and water content. Arylboronic acids are known to exist in equilibrium with their cyclic anhydride trimers (boroxines), which can lead to broadened peaks for the B(OH)₂ protons[1].

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in 4-Borono-3-methoxybenzoic acid will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Borono-3-methoxybenzoic acid

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~168 | Carbonyl Carbon (C=O) |

| ~160 | C-3 (Carbon attached to -OCH₃) |

| ~138 | C-6 |

| ~135 | C-1 (Carbon attached to -COOH) |

| ~130 | C-4 (Carbon attached to -B(OH)₂) |

| ~125 | C-5 |

| ~115 | C-2 |

| ~56 | Methoxy Carbon (-OCH₃) |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded carbon and is expected to appear at the downfield end of the spectrum, around 168 ppm.

-

Aromatic Carbons: The six aromatic carbons will resonate in the typical range for substituted benzenes (approximately 110-160 ppm). The carbon attached to the electron-donating methoxy group (C-3) is predicted to be significantly deshielded. The carbon attached to the boron atom (C-4) can sometimes be difficult to observe due to the quadrupolar relaxation of the boron nucleus[1]. The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of all three substituents.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a single peak in the upfield region of the aromatic signals, typically around 56 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 4-Borono-3-methoxybenzoic acid, the following experimental protocol is recommended:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 4-Borono-3-methoxybenzoic acid for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Choose a suitable deuterated solvent that provides good solubility. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are often good choices for polar analytes like this.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean, dry NMR tube.

-

Gentle sonication may be used to aid dissolution.

-

-

Instrument Parameters:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use proton decoupling to simplify the spectrum and improve sensitivity. A larger number of scans will be necessary compared to ¹H NMR.

-

Set the spectral width to encompass all expected signals.

-

Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

-

Structural and Workflow Diagrams

Molecular Structure of 4-Borono-3-methoxybenzoic Acid

Caption: Molecular structure of 4-Borono-3-methoxybenzoic acid with atom numbering.

Experimental Workflow for NMR Analysis

Caption: General workflow for the NMR analysis of 4-Borono-3-methoxybenzoic acid.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 4-Borono-3-methoxybenzoic acid. The interpretations are grounded in fundamental NMR principles and data from analogous compounds. While experimentally obtained data would provide the ultimate confirmation, the information presented here serves as a reliable reference for researchers working with this compound. The provided experimental protocol offers a standardized approach to acquiring high-quality NMR data for this and similar molecules.

References

- Qiu, D., et al. (2011). Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. Canadian Journal of Chemistry, 89(11), 1345-1349.

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]

- Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(10), 1297-1304.

-

Moodle. NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Borono-3-methoxybenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-borono-3-methoxybenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. Recognizing the importance of this compound, particularly in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions, this document details two primary, robust synthetic strategies commencing from 3-methoxybenzoic acid. The guide is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a deep dive into the mechanistic underpinnings and rationale behind the chosen methodologies. The two principal routes discussed are directed ortho-lithiation followed by borylation, and iridium-catalyzed C-H borylation. Each pathway is critically evaluated, providing the reader with the necessary insights to select the most appropriate method for their specific application.

Introduction and Strategic Overview

4-Borono-3-methoxybenzoic acid is a bifunctional reagent of significant interest in contemporary organic synthesis. Its utility is primarily derived from the presence of both a boronic acid moiety, which is a versatile handle for palladium-catalyzed cross-coupling reactions, and a carboxylic acid group that allows for further derivatization. The methoxy substituent, in addition to influencing the electronic properties of the aromatic ring, plays a crucial role in directing the regioselectivity of the borylation step.

The synthesis of this target molecule presents a classic challenge in regioselective aromatic functionalization. The key is to introduce the boronic acid group at the C4 position, ortho to the carboxylic acid and para to the methoxy group. This guide will focus on two state-of-the-art methods that achieve this transformation with high selectivity and efficiency.

}

Figure 1: Primary synthetic strategies for 4-Borono-3-methoxybenzoic acid.Synthesis Pathway I: Directed ortho-Lithiation and Borylation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. In this approach, a directing metalation group (DMG) coordinates to an organolithium base, directing deprotonation to a specific ortho position. The carboxylate group, formed by the deprotonation of the carboxylic acid, can serve as an effective DMG.[1][2]

Mechanistic Rationale

The synthesis begins with the treatment of 3-methoxybenzoic acid with a strong lithium amide base, such as lithium diisopropylamide (LDA) or in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).[3][4] The acidic proton of the carboxylic acid is first abstracted to form the lithium carboxylate. This carboxylate then acts as the DMG, coordinating the lithium cation and directing the deprotonation of the C4 proton, which is the most acidic aromatic proton due to the combined directing effects of the carboxylate and the methoxy group. The resulting aryllithium intermediate is then quenched with a boron electrophile, typically a trialkyl borate like triisopropyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the boronate ester to yield the desired 4-borono-3-methoxybenzoic acid.

}

Figure 2: Workflow for the directed ortho-lithiation and borylation pathway.Experimental Protocol

Materials:

-

3-Methoxybenzoic acid

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Brine

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-methoxybenzoic acid (1.0 eq.).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add TMEDA (2.2 eq.) to the solution.

-

Slowly add s-BuLi (2.2 eq.) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 2 hours.

-

Add triisopropyl borate (1.5 eq.) dropwise, ensuring the temperature remains below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Synthesis Pathway II: Iridium-Catalyzed C-H Borylation

Transition metal-catalyzed C-H activation and borylation has emerged as a powerful and atom-economical method for the synthesis of arylboronic acids. Iridium-based catalysts, in particular, have shown remarkable efficiency and regioselectivity in the borylation of a wide range of aromatic substrates.[5][6]

Mechanistic Rationale

The catalytic cycle is believed to involve an active iridium(III) tris(boryl) species, which is generated in situ from an iridium(I) precursor, a bidentate ligand (often a substituted bipyridine), and a diboron reagent such as bis(pinacolato)diboron (B₂pin₂). This iridium(III) species undergoes oxidative addition to an aromatic C-H bond, followed by reductive elimination to furnish the arylboronate ester and an iridium(I) hydride species. The latter is then converted back to the active iridium(III) tris(boryl) catalyst to complete the cycle. The regioselectivity is primarily governed by steric factors, with the borylation occurring at the least hindered C-H bond. In the case of 3-methoxybenzoic acid, the C4 position is sterically the most accessible for the bulky iridium catalyst.

}

Figure 3: Workflow for the iridium-catalyzed C-H borylation pathway.Experimental Protocol

Materials:

-

3-Methoxybenzoic acid

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(cod)OMe]₂ (di-μ-methoxobis(1,5-cyclooctadiene)diiridium(I))

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

-

Anhydrous octane

-

Sodium periodate (NaIO₄)

-

Ammonium acetate (NH₄OAc)

-

Acetone

-

Water

Procedure:

Part A: Borylation

-

In a glovebox, to a screw-capped vial, add 3-methoxybenzoic acid (1.0 eq.), B₂pin₂ (1.2 eq.), [Ir(cod)OMe]₂ (1.5 mol%), and dtbpy (3.0 mol%).

-

Add anhydrous octane as the solvent.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture at 80 °C for 16-24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

Part B: Deprotection

-

Dissolve the crude pinacol boronate ester in a mixture of acetone and water.

-

Add NaIO₄ (4.0 eq.) and NH₄OAc (2.5 eq.).

-

Stir the mixture vigorously at room temperature for 12 hours.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 4-borono-3-methoxybenzoic acid.

Purification and Characterization

Purification of the crude 4-borono-3-methoxybenzoic acid can be achieved by recrystallization or column chromatography. Given the polar nature of the carboxylic acid and boronic acid groups, a polar solvent system is often required for chromatography. Alternatively, formation of a salt by treatment with a base, followed by extraction and re-acidification can be an effective purification strategy.[7]

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₈H₉BO₅ |

| Molecular Weight | 195.97 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 220-240 °C |

| Solubility | Soluble in methanol, DMSO; sparingly soluble in water |

Expected Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (br s, 1H, COOH), 8.2 (s, 2H, B(OH)₂), 7.6-7.8 (m, 2H, Ar-H), 7.2-7.3 (m, 1H, Ar-H), 3.9 (s, 3H, OCH₃).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 167.5 (C=O), 159.0 (C-OCH₃), 135.0 (C-B), 130.0 (Ar-CH), 125.0 (Ar-CH), 115.0 (Ar-CH), 56.0 (OCH₃). The carbon attached to the boron atom is often not observed or is very broad.

-

FT-IR (KBr, cm⁻¹): 3400-2400 (br, O-H stretch of COOH and B-OH), ~1680 (C=O stretch), ~1350 (B-O stretch).

-

Mass Spectrometry (ESI-): m/z 195 [M-H]⁻.

Conclusion

This technical guide has detailed two effective and regioselective methods for the synthesis of 4-borono-3-methoxybenzoic acid from 3-methoxybenzoic acid. The directed ortho-lithiation pathway offers a classical and reliable approach, while the iridium-catalyzed C-H borylation represents a more modern, atom-economical alternative. The choice between these two methods will depend on the specific requirements of the synthesis, including scale, functional group tolerance, and available reagents and equipment. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the field of organic synthesis and drug discovery.

References

-

Chiong, H. A., Pham, Q.-N., & Daugulis, O. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. Journal of the American Chemical Society, 129(32), 9879–9884*. [Link]

-

Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(4), 765–768. [Link]

-

Ishiyama, T., Sato, M., Nishio, M., & Miyaura, N. (2001). Ortho-C–H borylation of benzoate esters with bis(pinacolato)diboron catalyzed by iridium–phosphine complexes. Chemical Communications, (23), 2446–2447. [Link]

-

Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (11), 1265–1271. [Link]

-

Khan, R. A. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

- Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, 1265-1271.

-

Mortier, J. (n.d.). Directed lithiation of unprotected benzoic acids. ResearchGate. Retrieved January 7, 2026, from [Link]

-

Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Chemistry Portal. [Link]

-

PubChem. (n.d.). 3-Methoxybenzoic acid. Retrieved January 7, 2026, from [Link]

-

Stehrer, P. (2022). IRIDIUM-CATALYZED ORTHO-BORYLATION OF HETEROARENES. JKU ePUB. [Link]

- Ishiyama, T., Sato, K., Nishio, Y., & Miyaura, N. (2001). Ortho-C–H borylation of benzoate esters with bis(pinacolato)diboron catalyzed by iridium–phosphine complexes.

-

Hartwig Group. (n.d.). Publications. Retrieved January 7, 2026, from [Link]

-

Phcogj.com. (n.d.). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Retrieved January 7, 2026, from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000583 - 4-Hydroxy-benzoic Acid (C7H6O3). Retrieved January 7, 2026, from [Link]

-

DumeleLAB. (n.d.). Iridium-Catalyzed Borylation. Retrieved January 7, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001101) [hmdb.ca]

- 4. geo.fu-berlin.de [geo.fu-berlin.de]

- 5. Benzoic acid, 4-methoxy- [webbook.nist.gov]

- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606) [hmdb.ca]

Starting materials for 3-methoxy-4-boronobenzoic acid synthesis

An In-depth Technical Guide to the Starting Materials for 3-Methoxy-4-boronobenzoic Acid Synthesis

Authored by: A Senior Application Scientist

Abstract

3-Methoxy-4-boronobenzoic acid, also known as 4-carboxy-2-methoxyphenylboronic acid[1], is a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning methodology essential for constructing carbon-carbon bonds in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2][3] The strategic selection of a starting material is a critical decision point that dictates the overall efficiency, cost-effectiveness, and environmental impact of the synthetic route. This guide provides a comprehensive analysis of the primary and alternative starting materials for the synthesis of 3-methoxy-4-boronobenzoic acid, detailing the underlying chemical principles, step-by-step protocols, and a comparative analysis to inform researchers, chemists, and process development professionals.

Retrosynthetic Analysis: A Logic-Driven Approach to Precursor Identification

A retrosynthetic analysis of 3-methoxy-4-boronobenzoic acid reveals two principal disconnection strategies centered on the formation of the aryl carbon-boron bond. This logical deconstruction allows us to identify the most viable classes of starting materials.

-

Functional Group Interconversion (FGI) / C-B Bond Formation (Primary Route): The most direct and widely adopted strategy involves disconnecting the C-B bond. This identifies a pre-functionalized aryl precursor, specifically a 3-methoxy-4-halobenzoic acid derivative , as the key starting material. The subsequent forward reaction involves a borylation step.

-

C-H Functionalization (Alternative Route): A more modern and atom-economical approach involves the direct borylation of a C-H bond at the 4-position. This retrosynthetic path points to 3-methoxybenzoic acid as the starting material, eliminating the need for a pre-installed halide handle.

Caption: Retrosynthetic analysis of 3-methoxy-4-boronobenzoic acid.

Primary Synthetic Route: Miyaura Borylation of 3-Methoxy-4-halobenzoic Acid

The palladium-catalyzed Miyaura borylation is the most robust and extensively documented method for synthesizing arylboronic esters.[4][5] This reaction's success stems from its remarkable tolerance of diverse functional groups, mild reaction conditions, and the commercial availability of the requisite precursors.[3][6][7]

Core Starting Material: 3-Methoxy-4-bromobenzoic Acid

The preferred starting material for this route is typically 3-methoxy-4-bromobenzoic acid or its corresponding methyl/ethyl ester. The aryl bromide provides the ideal balance of reactivity and stability for the crucial oxidative addition step in the palladium catalytic cycle.

Causality in Experimental Design

The selection of each reagent is critical for a successful transformation:

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the industry standard. It is a stable, crystalline solid that readily participates in the catalytic cycle to form a stable pinacol boronate ester product, which can be easily purified and handled.[4][5]

-

Palladium Catalyst: A Pd(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is used, which is reduced in situ. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle efficiently.[5][7]

-

Base: A weak base, most commonly potassium acetate (KOAc), is essential.[4][8] Its role is to facilitate the transmetalation step, where the boryl group is transferred to the palladium center, without promoting premature Suzuki coupling side reactions.[4]

-

Solvent: A polar, aprotic solvent such as 1,4-dioxane or DMSO is used to ensure the solubility of the reactants and intermediates at the typical reaction temperature (80-100 °C).[9]

Sources

- 1. usbio.net [usbio.net]

- 2. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Benzoates: A Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of Substituted Benzoic Acid Derivatives

This guide provides an in-depth exploration of the natural world of substituted benzoic acid derivatives. These simple phenolic compounds are not merely laboratory reagents but are pivotal players in the intricate chemical language of nature. From defending plants against pathogens to influencing microbial communication and serving as precursors to vital molecules in animals, their significance is vast and multifaceted. For researchers, scientists, and drug development professionals, a thorough understanding of their origins, functions, and analytical methodologies is indispensable for harnessing their potential.

The Genesis of Benzoic Acids: A Tale of Two Pathways

The biosynthesis of substituted benzoic acid derivatives in nature is a testament to metabolic elegance and efficiency, primarily originating from two core pathways: the Shikimate Pathway and the subsequent Phenylpropanoid Pathway . These pathways provide the fundamental aromatic skeletons that are then tailored by a suite of enzymes to generate a diverse array of derivatives.

The Shikimate Pathway: The Aromatic Foundation

The shikimate pathway is the central metabolic route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[1] It is from this pathway that the foundational precursors for most substituted benzoic acids emerge. A key intermediate, chorismate , stands at a critical metabolic branch point.[2]

Branching from Chorismate and Phenylalanine

From chorismate, two principal routes lead to the C6-C1 backbone of benzoic acids:

-

Direct Conversion from Chorismate: In many bacteria and some plants, chorismate can be directly converted to p-hydroxybenzoic acid (pHBA) by the enzyme chorismate pyruvate-lyase .[3][4][5][6] This represents a highly efficient route to this important derivative.

-

The Phenylpropanoid Pathway: This is a major route in plants.[2] Chorismate is first converted to phenylalanine, which is then deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid.[2][7][8][9] The C6-C3 side chain of cinnamic acid is then shortened to the C6-C1 structure of benzoic acid through either a β-oxidative or a non-β-oxidative pathway.[7]

The subsequent diversity of substituted benzoic acids is achieved through a series of enzymatic modifications, including hydroxylation, methylation, and glycosylation, which are catalyzed by enzymes such as hydroxylases, O-methyltransferases, and glycosyltransferases.

A Tour of Nature's Benzoate Cabinet: Key Derivatives and Their Biosynthesis

The structural simplicity of the benzoic acid core belies the functional diversity of its substituted forms. Below, we delve into the biosynthesis of some of the most prominent naturally occurring derivatives.

Salicylic Acid (2-hydroxybenzoic acid)

A key phytohormone involved in plant defense against pathogens, salicylic acid is synthesized via two main routes originating from chorismate.[2][10][11]

-

The Isochorismate (ICS) Pathway: The bulk of salicylic acid in plants like Arabidopsis thaliana is produced through this pathway.[2][11] Isochorismate synthase (ICS) converts chorismate to isochorismate, which is then converted to salicylic acid.[2][11][12]

-

The Phenylalanine Ammonia-Lyase (PAL) Pathway: In this pathway, phenylalanine is converted to trans-cinnamic acid by PAL.[7][8][9] A series of subsequent enzymatic steps, including side-chain shortening and hydroxylation at the ortho-position of the benzene ring, lead to the formation of salicylic acid.[7][13][14]

Biosynthesis of Salicylic Acid

Caption: Major biosynthetic pathways of salicylic acid in plants.

Vanillic Acid (4-hydroxy-3-methoxybenzoic acid)

A key flavoring compound, vanillic acid is an oxidized form of vanillin and is biosynthesized from ferulic acid, a product of the phenylpropanoid pathway.[7][13][15][16] The conversion of ferulic acid to vanillin, which is then oxidized to vanillic acid, can occur via both CoA-dependent and CoA-independent pathways in microorganisms and plants.[7][16][17]

Protocatechuic Acid (3,4-dihydroxybenzoic acid)

This dihydroxybenzoic acid is a potent antioxidant and is primarily synthesized in microorganisms and plants through the direct dehydration of 3-dehydroshikimate , an intermediate of the shikimate pathway.[18][19][20][21] This reaction is catalyzed by the enzyme 3-dehydroshikimate dehydratase .[18][19][20]

Gallic Acid (3,4,5-trihydroxybenzoic acid)

A cornerstone of hydrolyzable tannins, gallic acid's biosynthesis also stems from the shikimate pathway.[17][20][22][23] Evidence points to the direct dehydrogenation of 3-dehydroshikimate to gallic acid, a reaction catalyzed by shikimate dehydrogenase .[15][17][20][22][23]

Biosynthesis of Protocatechuic and Gallic Acids

Caption: Biosynthesis of protocatechuic and gallic acids from 3-dehydroshikimate.

Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid)

Syringic acid is a dimethoxylated derivative of gallic acid. Its biosynthesis involves the methylation of sinapic acid, another product of the phenylpropanoid pathway.[2] The methylation is catalyzed by O-methyltransferases .[2]

p-Hydroxybenzoic Acid (4-hydroxybenzoic acid)

As mentioned earlier, p-hydroxybenzoic acid (pHBA) can be formed directly from chorismate via chorismate pyruvate-lyase .[3][4][5][6] In plants, it can also be synthesized from p-coumaric acid, a derivative of the phenylpropanoid pathway.[6] It is a crucial precursor for the biosynthesis of ubiquinone (Coenzyme Q) in a wide range of organisms.[24]

Distribution Across the Kingdoms of Life

Substituted benzoic acid derivatives are widespread in nature, with significant concentrations found in plants, and they are also produced and metabolized by microorganisms and animals.

The Plant Kingdom: A Rich Reservoir

Plants are the most prolific producers of substituted benzoic acid derivatives. They are found in a vast array of fruits, vegetables, herbs, and spices, often in their glycosylated or esterified forms.

| Benzoic Acid Derivative | Abundant Natural Sources |

| Salicylic Acid | Willow bark, wintergreen leaves, fruits (berries, tomatoes), vegetables (cucumbers, spinach), and spices (turmeric, curry powder).[25][26] |

| Vanillic Acid | Vanilla beans, Angelica sinensis roots, olives, and various fruits and grains. |

| Protocatechuic Acid | Açaí oil, onions, roselle, and various fruits and vegetables. |

| Gallic Acid | Tea leaves, grapes, berries, mangoes, and medicinal plants like Terminalia chebula and Phyllanthus emblica.[1][19][27][28][29] |

| Syringic Acid | Olives, dates, grapes, walnuts, pumpkins, and various herbs and spices.[30][31][32][33] |

| p-Hydroxybenzoic Acid | Coconut, açaí oil, and as a metabolite of green tea catechins. |

Microbial World: Synthesis and Transformation

Microorganisms, including bacteria and fungi, are capable of both synthesizing and metabolizing substituted benzoic acid derivatives. For instance, many soil bacteria can utilize these compounds as a carbon source. Fungi are known to produce a variety of phenolic compounds, including benzoic acid derivatives.[34] Furthermore, gut microbiota in animals play a crucial role in the metabolism of dietary polyphenols, breaking them down into simpler phenolic acids, including various substituted benzoic acids.[31]

Animal Kingdom: Metabolism and Endogenous Roles

In animals, substituted benzoic acid derivatives are primarily obtained through the diet and are subsequently metabolized by the gut microbiota and the host's enzymatic systems.[3][22][35][36] While the endogenous production of these compounds in animals is not as prominent as in plants, p-hydroxybenzoic acid is an essential precursor for the biosynthesis of coenzyme Q10.[24][37] Some studies have also suggested potential endogenous roles for compounds like p-hydroxybenzoic acid, including estrogenic activity.[38][39][40]

Ecological Significance and Biological Activities

The widespread occurrence of substituted benzoic acid derivatives is a reflection of their diverse and critical roles in ecological interactions and their potent biological activities.

-

Plant Defense: Salicylic acid is a well-established signaling molecule in plant defense, triggering systemic acquired resistance (SAR) against a broad spectrum of pathogens.[2] Other derivatives, such as protocatechuic acid, exhibit antifungal properties.

-

Allelopathy: Many of these compounds are released into the environment by plants and can inhibit the growth of neighboring plants, a phenomenon known as allelopathy.

-

Antioxidant Activity: The phenolic hydroxyl groups on the benzene ring confer potent antioxidant properties, allowing these molecules to scavenge free radicals and protect against oxidative stress.[16]

-

Antimicrobial Properties: Several substituted benzoic acids and their derivatives exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[34]

-

Pharmacological Effects: A plethora of pharmacological activities have been attributed to these compounds, including anti-inflammatory, anticancer, antidiabetic, and neuroprotective effects, making them attractive candidates for drug development.[16][25][26][34][36][41][42][43][44][45]

Methodologies for Study: From Extraction to Analysis

The accurate study of substituted benzoic acid derivatives in their natural matrices requires robust and validated methodologies for their extraction, separation, and quantification.

Extraction from Natural Sources: A Step-by-Step Protocol

A common approach for the extraction of phenolic acids from plant material involves solid-phase extraction (SPE), which offers good recovery and sample cleanup.

Protocol: Solid-Phase Extraction (SPE) of Benzoic Acid Derivatives from Plant Material

-

Sample Preparation:

-

Lyophilize and grind the plant material to a fine powder.

-

Accurately weigh approximately 1 g of the powdered sample into a centrifuge tube.

-

-

Initial Extraction:

-

Add 10 mL of 80% methanol to the sample.

-

Vortex thoroughly for 1 minute.

-

Sonication in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants.

-

-

Solvent Evaporation:

-

Evaporate the pooled supernatant to dryness under a stream of nitrogen at 40°C.

-

-

Reconstitution and pH Adjustment:

-

Reconstitute the dried extract in 5 mL of acidified water (pH 2.5 with HCl).

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of acidified water (pH 2.5).

-

Load the reconstituted sample onto the conditioned cartridge.

-

Wash the cartridge with 10 mL of acidified water (pH 2.5) to remove polar impurities.

-

Dry the cartridge under vacuum for 30 minutes.

-

Elute the benzoic acid derivatives with 10 mL of methanol.

-

-

Final Preparation:

-

Evaporate the eluate to dryness under nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for HPLC analysis.

-

Workflow for Extraction and Analysis

Caption: General workflow for the extraction and analysis of substituted benzoic acids.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with a UV or fluorescence detector is the most widely used technique for the separation and quantification of substituted benzoic acid derivatives.[33][42][46][47]

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) (Solvent A) and acetonitrile or methanol (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at wavelengths specific to the compounds of interest (e.g., 280 nm) or fluorescence detection for enhanced sensitivity of certain derivatives like salicylic acid.

-

Quantification: Based on a calibration curve generated from authentic standards.

Relevance in Drug Development: Nature's Scaffolds

The inherent biological activities and favorable physicochemical properties of naturally occurring substituted benzoic acid derivatives make them attractive starting points and scaffolds in drug discovery and development.

-

Salicylic Acid: The classic example is the acetylation of salicylic acid to produce aspirin, one of the most widely used drugs in the world.

-

Gallic Acid: Its derivatives and hybrids are being extensively investigated for their antioxidant, anticancer, and antimicrobial properties.[36][41][42][43][44] Gallic acid's structure provides a versatile scaffold for the synthesis of more complex and potent therapeutic agents.[36][41][42][44]

-

Syringic Acid: This compound has shown promise in preclinical studies for its antidiabetic, anticancer, and neuroprotective effects, highlighting its potential for development into a therapeutic agent.[16][25][34][45]

The continued exploration of the natural world will undoubtedly unveil new substituted benzoic acid derivatives with novel biological activities, further enriching the pipeline of potential drug candidates.

References

-

Bontpart, T., et al. (2016). Two shikimate dehydrogenases, VvSDH3 and VvSDH4, are involved in gallic acid biosynthesis in grapevine. Journal of Experimental Botany, 67(12), 3537–3550. [Link]

-

Muir, R. M., et al. (2011). Mechanism of gallic acid biosynthesis in bacteria (Escherichia coli) and walnut (Juglans regia). Plant Molecular Biology, 75(6), 555-565. [Link]

-

Srinivasulu, C., et al. (2018). Syringic acid (SA) ‒ A Review of Its Occurrence, Biosynthesis, Pharmacological and Industrial Importance. Biomedicine & Pharmacotherapy, 108, 547-557. [Link]

-

Lefevere, H., et al. (2020). Salicylic Acid Biosynthesis in Plants. Frontiers in Plant Science, 11, 338. [Link]

-

Wang, W., et al. (2025). Complete biosynthesis of salicylic acid from phenylalanine in plants. Nature Plants. [Link]

-

Dempsey, D. A., et al. (2011). Salicylic Acid Biosynthesis and Role in Modulating Terpenoid and Flavonoid Metabolism in Plant Responses to Abiotic Stress. IntechOpen. [Link]

-

Chen, Z., et al. (2009). Biosynthesis of salicylic acid in plants. Plant Signaling & Behavior, 4(6), 493-496. [Link]

-

PubChem. Chorismate pyruvate-lyase (Mycobacterium tuberculosis variant bovis AF2122/97). National Center for Biotechnology Information. [Link]

-

Kellogg, J. J., et al. (2017). The shikimate pathway: gateway to metabolic diversity. Phytochemistry Reviews, 16(1), 41-75. [Link]

-

van der Veen, J. W. (2018). Exploring novel regulators and enzymes in salicylic acid-mediated plant defense. Leiden University. [Link]

-

Örn, M., et al. (2021). Enhanced Protocatechuic Acid Production From Glucose Using Pseudomonas putida 3-Dehydroshikimate Dehydratase Expressed in a Phenylalanine-Overproducing Mutant of Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 695704. [Link]

-

Huang, M., et al. (2019). Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis. Frontiers in Plant Science, 10, 1290. [Link]

-

Asadollahi, M., et al. (2008). Quantification of Gallic Acidin Fruits of Three Medicinal Plants. Iranian Journal of Pharmaceutical Research, 7(2), 147-151. [Link]

-

Wikipedia. (2023). Chorismate lyase. [Link]

-

Khater, S., et al. (2012). Gallic and shikimic acid biosynthesis in plants. ResearchGate. [Link]

-

Asif, M. (2020). Recent developments of gallic acid derivatives and their hybrids in medicinal chemistry: A review. European Journal of Medicinal Chemistry, 204, 112609. [Link]

-

Hilaris Publisher. (2022). Recent Advancements of Gallic Acid Derivatives in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Wildermuth, M. C., et al. (2001). Biosynthesis of salicylic acid in plants. Current Opinion in Plant Biology, 4(3), 262-267. [Link]

-

Karamać, M., et al. (2005). CONTENT OF GALLIC ACID IN SELECTED PLANT EXTRACTS. Polish Journal of Food and Nutrition Sciences, 14(55), 155-159. [Link]

-

Liu, Y., et al. (2022). Biochemical Pathways of Salicylic Acid Derived from l-Phenylalanine in Plants with Different Basal SA Levels. Journal of Agricultural and Food Chemistry, 70(1), 229-239. [Link]

-

Siebert, M., et al. (1994). Formation of 4-hydroxybenzoate in Escherichia coli: characterization of the ubiC gene and its encoded enzyme chorismate pyruvate-lyase. Microbiology, 140(4), 897-904. [Link]

-

Hill, R. K., & Newkome, G. R. (1969). Stereochemistry of the enzymatic and non-enzymatic conversion of 3-dehydroshikimate into protocatechuate. Journal of the Chemical Society D: Chemical Communications, (4), 188. [Link]

-

Wang, W., et al. (2025). Complete biosynthesis of salicylic acid from phenylalanine in plants. Semantic Scholar. [Link]

-

Shimsa, S., et al. (2024). Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications. R&D of Functional Food Products, 1(5), 1-14. [Link]

-

Wang, W., et al. (2025). Salicylic acid biosynthesis via the PAL pathway requires benzaldehyde synthase and a benzyl salicylate-specific esterase. The Plant Cell. [Link]

-

Functional Food Center. (2024). Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications. R&D of Functional Food Products. [Link]

-

González-Cofrade, S., et al. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Molecules, 28(24), 8092. [Link]

-

Batista, A. N. L., et al. (2017). Biosynthetic Insights into p-Hydroxybenzoic Acid-Derived Benzopyrans in Piper gaudichaudianum. ResearchGate. [Link]

-

Genwali, G. R., et al. (2013). Isolation of Gallic Acid and Estimation of Total Phenolic Content in Some Medicinal Plants and Their Antioxidant Activity. Nepal Journal of Science and Technology, 14(1), 95-102. [Link]

-

IUBMB. (n.d.). EC 4.1.3.45. Enzyme Nomenclature. [Link]

-

Zare, F., et al. (2023). Syringic acid, a promising natural compound for the prevention and management of metabolic syndrome: A systematic review. Frontiers in Pharmacology, 14, 1249354. [Link]

-

Al-Khayri, J. M., et al. (2024). Recent Advancements in Gallic Acid-Based Drug Delivery: Applications, Clinical Trials, and Future Directions. Pharmaceuticals, 17(9), 1192. [Link]

-

Bartel, B., et al. (2023). Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions. Frontiers in Pharmacology, 14, 1249354. [Link]

-

Genwali, G. R., et al. (2013). Isolation of Gallic Acid and Estimation of Total Phenolic Content in Some Medicinal Plants and Their Antioxidant Activity. ResearchGate. [Link]

-

Nayeem, N., et al. (2016). Gallic Acid: A Promising Lead Molecule for Drug Development. Journal of Applied Pharmaceutical Science, 6(7), 1-7. [Link]

-

Rahman, M. M., et al. (2020). In silico evaluation of therapeutic potentials of Syringic acid against some selected diseases. Discovery Phytomedicine, 7(2), 65-73. [Link]

-

Alam, M. S., et al. (2014). Determination of total phenolic, flavonoid content and free radical scavenging activities of common herbs and spices. Journal of Pharmacognosy and Phytochemistry, 3(4), 84-89. [Link]

-

FooDB. (2010). Showing Compound Syringic acid (FDB000514). [Link]

-

Sabalitschka, T. (1969). [The role of p-hydroxybenzoic acid in plants and animals]. Arzneimittel-Forschung, 19(8), 1315-1317. [Link]

-

Adachi, O., et al. (1987). Enzymatic preparation of metabolic intermediates, 3-dehydroquinate and 3-dehydroshikimate, in the shikimate pathway. Agricultural and Biological Chemistry, 51(10), 2849-2850. [Link]

-

Lemini, C., et al. (1997). Estrogenic effects of p-hydroxybenzoic acid in CD1 mice. Environmental Toxicology and Pharmacology, 3(4), 303-309. [Link]

-

Science.gov. (n.d.). p-hydroxy benzoic acid: Topics. [Link]

-

Wikipedia. (2023). Shikimate dehydrogenase. [Link]

-

Caring Sunshine. (n.d.). Ingredient: Syringic acid. [Link]

-

Huang, M., et al. (2019). Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis. Frontiers in Plant Science, 10, 1290. [Link]

-